molecular formula C25H20FN5O2 B11180152 2-(1,3-benzoxazol-2-ylamino)-4-(2-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide

2-(1,3-benzoxazol-2-ylamino)-4-(2-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide

Cat. No.: B11180152
M. Wt: 441.5 g/mol
InChI Key: FDGFXJOSVYWKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-ylamino)-4-(2-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a benzoxazole moiety, a fluorophenyl group, and a dihydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-4-(2-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Synthesis of the Dihydropyrimidine Core: The dihydropyrimidine core is synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic or basic conditions.

    Coupling Reactions: The benzoxazole moiety is then coupled with the dihydropyrimidine core using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylamino)-4-(2-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylamino)-4-(2-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: It serves as a model compound in the study of dihydropyrimidine derivatives and their reactivity.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-4-(2-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-ylamino)-4-phenyl-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide: Lacks the fluorophenyl group.

    2-(1,3-benzoxazol-2-ylamino)-4-(2-chlorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-(1,3-benzoxazol-2-ylamino)-4-(2-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with molecular targets. This makes it distinct from similar compounds and may enhance its efficacy in certain applications.

Properties

Molecular Formula

C25H20FN5O2

Molecular Weight

441.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-(2-fluorophenyl)-6-methyl-N-phenyl-1,4-dihydropyrimidine-5-carboxamide

InChI

InChI=1S/C25H20FN5O2/c1-15-21(23(32)28-16-9-3-2-4-10-16)22(17-11-5-6-12-18(17)26)30-24(27-15)31-25-29-19-13-7-8-14-20(19)33-25/h2-14,22H,1H3,(H,28,32)(H2,27,29,30,31)

InChI Key

FDGFXJOSVYWKIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)NC2=NC3=CC=CC=C3O2)C4=CC=CC=C4F)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.